molecular formula C17H16N4S B15087686 4-((4-Methylbenzylidene)amino)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol CAS No. 478256-06-3

4-((4-Methylbenzylidene)amino)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B15087686
CAS No.: 478256-06-3
M. Wt: 308.4 g/mol
InChI Key: KDDRXBIUDMUQCA-WOJGMQOQSA-N
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Description

4-((4-Methylbenzylidene)amino)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Methylbenzylidene)amino)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol typically involves the condensation of 4-methylbenzaldehyde with 3-methylphenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with thiocarbohydrazide under acidic conditions to yield the desired triazole compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-((4-Methylbenzylidene)amino)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Corresponding amines.

    Substitution: Various substituted aromatic derivatives.

Scientific Research Applications

4-((4-Methylbenzylidene)amino)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the treatment of infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors.

Mechanism of Action

The mechanism of action of 4-((4-Methylbenzylidene)amino)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its triazole and thiol groups. These interactions can disrupt normal cellular processes, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-Methylbenzylidene)amino)-5-phenyl-4H-1,2,4-triazole-3-thiol
  • 4-((4-Chlorobenzylidene)amino)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol
  • 4-((4-Methylbenzylidene)amino)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

4-((4-Methylbenzylidene)amino)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol is unique due to its specific substitution pattern on the triazole ring, which can influence its chemical reactivity and biological activity. The presence of both methyl and phenyl groups provides a distinct steric and electronic environment, potentially leading to unique interactions with molecular targets .

Properties

CAS No.

478256-06-3

Molecular Formula

C17H16N4S

Molecular Weight

308.4 g/mol

IUPAC Name

3-(3-methylphenyl)-4-[(E)-(4-methylphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C17H16N4S/c1-12-6-8-14(9-7-12)11-18-21-16(19-20-17(21)22)15-5-3-4-13(2)10-15/h3-11H,1-2H3,(H,20,22)/b18-11+

InChI Key

KDDRXBIUDMUQCA-WOJGMQOQSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=CC(=C3)C

Canonical SMILES

CC1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC=CC(=C3)C

Origin of Product

United States

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